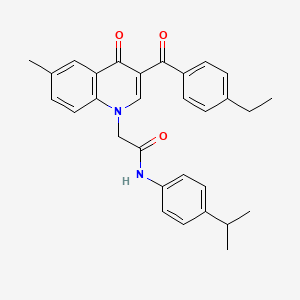

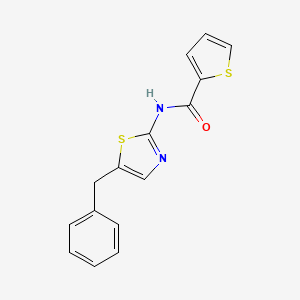

2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of organic compounds often involves multiple steps, each introducing new functional groups or modifying the carbon skeleton . The exact steps would depend on the structure of the specific compound .Molecular Structure Analysis

The molecular structure of organic compounds can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. For example, carbonyl groups can undergo nucleophilic addition reactions, while alkenes can participate in electrophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds, such as melting point, boiling point, solubility, and reactivity, can be predicted based on their molecular structure .Scientific Research Applications

Antitumor Activity

Quinoline derivatives have demonstrated significant antitumor activity. A study by Al-Suwaidan et al. (2016) on a series of 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activities with some compounds being more potent than the positive control 5-FU. The molecular docking study indicated that these compounds bind similarly to known antitumor agents, suggesting a mechanism through inhibition of specific kinases like EGFR-TK and B-RAF kinase, which are critical in cancer cell proliferation (Al-Suwaidan et al., 2016).

Antimicrobial Agents

Another area of application for quinoline derivatives is as antimicrobial agents. Desai et al. (2007) synthesized new quinazolines showing significant antibacterial and antifungal activities against various microorganisms. This suggests that quinoline derivatives can be potent candidates for developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).

Novel Heterocyclic Compounds

Quinoline derivatives have been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. A study by Yusov et al. (2019) on the synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides demonstrated analgesic effects comparable to sodium metamizole, suggesting potential applications in pain management (Yusov et al., 2019).

Properties

IUPAC Name |

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O3/c1-5-21-7-9-23(10-8-21)29(34)26-17-32(27-15-6-20(4)16-25(27)30(26)35)18-28(33)31-24-13-11-22(12-14-24)19(2)3/h6-17,19H,5,18H2,1-4H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQBMPCYVRSQJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

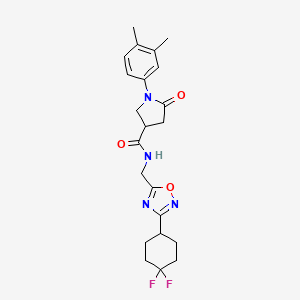

![Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B3014936.png)

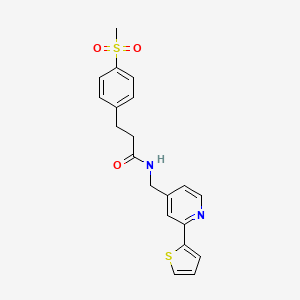

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3014940.png)

![N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3014955.png)